Pcepa

Forensic Toxicology Drug Metabolism Cytochrome P450

Forensic labs risk invalid confirmatory results when substituting generic PCP analog standards for PCEPA due to its unique N-ethoxypropyl substituent driving a distinct multi-pathway biotransformation. PCEPA Certified Reference Standard eliminates this risk. - Enables unequivocal GC-MS & LC-MS/MS detection of PCEPA use via authentic mono-hydroxylated metabolite targets absent in PCMPA or PCEEA methods - CYP isoenzyme profile (22% CYP2B6, 30% CYP2D6, 45% CYP3A4) supports definitive in vitro drug-interaction and inhibition studies - High CYP2D6 sensitivity: 73% metabolite formation reduction in poor metabolizers, a clearer signal than the methoxy analog PCMPA (40%)

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
Cat. No. B1260426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcepa
SynonymsN-(1-phenylcyclohexyl)-3-ethoxypropanamine
PCEPA cpd
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCCOCCCNC1(CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C17H27NO/c1-2-19-15-9-14-18-17(12-7-4-8-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,18H,2,4,7-9,12-15H2,1H3
InChIKeyMUDHHWLZEUJOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCEPA Analytical Reference Overview


PCEPA, chemically designated as N-(1-phenylcyclohexyl)-3-ethoxypropanamine, is a synthetic phencyclidine (PCP)-derived designer drug with the molecular formula C17H27NO and a molecular weight of 261.4 g/mol [1]. It is characterized by a phenylcyclohexylamine core linked to a 3-ethoxypropyl side chain [2]. Initially identified as a novel psychoactive substance (NPS) in the late 1990s, it is primarily utilized as a certified reference standard in forensic and clinical toxicology laboratories for the development and validation of analytical methods designed to detect its presence and metabolism in biological matrices [3].

Reference Standard Type Certified analytical reference standard
Intended Use Context Forensic and clinical toxicology method development
Matrix Application Biological fluid detection (e.g., urine)

PCEPA Metabolic Differentiation from Analogs


The direct analytical substitution of a general 'PCP analog' standard for PCEPA is scientifically invalid due to the profound influence of its unique N-ethoxypropyl substituent on its metabolic fate. Unlike its close homologs, PCEPA undergoes a complex, multi-pathway biotransformation that generates a distinct suite of phase I and phase II metabolites, including specific mono-hydroxylated isomers not observed for other analogs [1]. This divergent metabolic profile directly determines the specific analytical targets required for detection, meaning a method validated for PCMPA, PCEEA, or PCMEA will be unsuitable for the unequivocal identification of PCEPA in a forensic or clinical specimen. Furthermore, the specific cytochrome P450 (CYP) isoenzyme contribution to its primary clearance differs quantitatively from its closest comparator, dictating unique drug-interaction liabilities that are not interchangeable across this chemical class [2].

Metabolite Profile Mismatch PCEPA generates unique mono-hydroxylated metabolites absent in PCMPA, requiring distinct analytical targets.
CYP Enzyme Contribution Divergence Differential reliance on CYP2B6, 2D6, and 3A4 alters clearance predictions; PCMPA data not directly interchangeable.
Pharmacogenomic Sensitivity Shift CYP2D6 poor metabolizer impact differs markedly, invalidating class-based pharmacokinetic models.

PCEPA CYP Metabolism Profile vs. Analogs


CYP2B6 Contribution Compared to PCMPA

PCEPA and its methoxy analog, PCMPA, are metabolized via O-dealkylation to a common intermediate, yet their net hepatic clearance relies on a quantitatively distinct contribution from CYP2B6. Using a relative activity factor approach with cDNA-expressed human P450s, CYP2B6 accounts for only 22% of PCEPA's net clearance compared to 51% for PCMPA [1]. This represents a 2.3-fold difference in the primary metabolic enzyme's contribution between the two analogs.

CYP2B6 Clearance
Head-to-head
PCEPA: 22% vs PCMPA: 51% (2.3-fold)
Supports CYP2B6-specific method context
cDNA-expressed human P450 microsomes
Forensic Toxicology Drug Metabolism Cytochrome P450 Designer Drug Analysis

CYP2D6 Contribution Compared to PCMPA

The quantitative contribution of CYP2D6 to the net clearance of PCEPA differs from its contribution to PCMPA clearance. Using a relative activity factor approach, CYP2D6 is responsible for 30% of PCEPA's net clearance, whereas it accounts for 40% of PCMPA's net clearance [1]. This demonstrates a 1.3-fold higher reliance on CYP2D6 for the methoxy analog.

CYP2D6 Clearance
Head-to-head
PCEPA: 30% vs PCMPA: 40% (1.3-fold)
Supports CYP2D6 contribution review
cDNA-expressed human P450 microsomes
Forensic Toxicology Drug Metabolism Cytochrome P450 Pharmacogenomics

CYP3A4 Contribution Compared to PCMPA

PCEPA metabolism uniquely involves CYP3A4, which contributes a substantial 45% to its net clearance, whereas CYP3A4 does not catalyze the O-demethylation of its methoxy analog, PCMPA [1]. This represents a qualitative and quantitative difference in metabolic pathway.

CYP3A4 Dependence
Head-to-head
PCEPA: 45% vs PCMPA: 0%
Supports CYP3A4-mediated interaction context
cDNA-expressed human P450 microsomes
Forensic Toxicology Drug Metabolism Cytochrome P450 Designer Drug Analysis

Urinary Metabolite Profile vs. PCMPA

In rat urine studies using GC-MS, PCEPA and its methoxy analog PCMPA formed largely identical metabolites with one crucial exception: the mono-hydroxylated metabolites were uniquely generated from PCEPA [1]. This distinct metabolic signature provides a specific analytical marker for confirming PCEPA intake that is absent for PCMPA.

Metabolite Signature
Head-to-head
Mono-hydroxylated metabolites present in PCEPA, absent in PCMPA
Supports forensic identification context
GC-MS rat urine analysis
Forensic Toxicology Analytical Chemistry Mass Spectrometry Metabolite Profiling

CYP2D6 Polymorphism Impact vs. PCMPA

At a substrate concentration of 1 µM, the use of human liver microsomes (HLMs) from CYP2D6 poor metabolizers resulted in a 73% reduction in PCEPA metabolite formation compared to pooled HLMs, versus only a 40% reduction for PCMPA [1]. At a higher concentration of 10 µM, the reduction was 25% for PCEPA and 38% for PCMPA.

CYP2D6 PM Impact
Head-to-head
PCEPA: 73% reduction at 1 µM vs PCMPA: 40%
Supports pharmacogenomic assay context
Human liver microsomes, CYP2D6 poor metabolizers
Pharmacogenomics Forensic Toxicology Cytochrome P450 Drug Metabolism

PCEPA Research and Forensic Applications


Forensic Confirmatory Method Development

Forensic laboratories require a certified PCEPA standard to develop and validate confirmatory methods, such as GC-MS or LC-MS/MS, for the unambiguous identification of PCEPA use. The compound's unique metabolite profile, specifically its mono-hydroxylated metabolites, necessitates the use of an authentic PCEPA reference standard to correctly identify these analytes in urine samples. As demonstrated by Sauer et al. (2006), their systematic toxicological analysis (STA) procedure successfully detected a common drug users' dose of PCEPA in rat urine, a method that would be invalid for PCMPA due to the absence of these key markers [1].

In Vitro Drug Metabolism and DDI Studies

PCEPA is an essential tool for in vitro studies investigating the metabolism of NPS and predicting potential drug-drug interactions. Its unique, quantitatively defined reliance on multiple CYP isoenzymes—22% CYP2B6, 30% CYP2D6, and 45% CYP3A4—makes it a valuable substrate for assessing the inhibitory potential of new chemical entities or co-administered drugs on these key hepatic enzymes [1]. Using PCEPA instead of a generic analog ensures the data generated accurately reflects the metabolic liabilities associated with this specific ethoxy-substituted structure.

Pharmacogenomics of CYP2D6 Polymorphism

For researchers studying the impact of genetic polymorphisms on drug metabolism, PCEPA serves as a highly sensitive probe. The 73% reduction in metabolite formation observed in human liver microsomes from CYP2D6 poor metabolizers (at a 1 µM concentration) is significantly greater than the 40% reduction seen for its methoxy analog, PCMPA [1]. This high sensitivity makes PCEPA the preferred standard for assays designed to stratify individuals or model systems based on CYP2D6 activity, providing a clearer signal of the functional consequence of this common genetic variation.

Application
Selection Property
Validation Focus
Forensic confirmatory method development
Metabolite-specific reference standard
Mono-hydroxylated metabolite marker identification
In vitro drug metabolism and DDI research
Defined CYP isoform contribution profile
CYP inhibition study context
CYP2D6 pharmacogenomic polymorphism studies
CYP2D6 genetic variant sensitivity
Polymorphism-stratified metabolism modeling

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37 linked technical documents
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